Dual PPARα/γ Agonist Potency of MHY908 vs. Single Agonists Fenofibrate and Rosiglitazone
MHY908 functions as a dual PPARα/γ agonist and demonstrates superior potency in activating both receptor subtypes compared to the standard reference single agonists, fenofibrate (a PPARα agonist) and rosiglitazone (a PPARγ agonist). Quantitative analysis shows that MHY908 more potently activates PPARα than fenofibrate and PPARγ than rosiglitazone . In cellular transcriptional activity assays in AC2F rat liver cells, MHY908 induced a significant increase in the transcriptional activity of both PPARα and PPARγ relative to a control [1].
| Evidence Dimension | PPARα and PPARγ transcriptional activation potency |
|---|---|
| Target Compound Data | MHY908: More potent activation than single agonists |
| Comparator Or Baseline | Fenofibrate (PPARα agonist), Rosiglitazone (PPARγ agonist) |
| Quantified Difference | Qualitatively assessed as 'more potently activated' both PPARα and PPARγ |
| Conditions | AC2F rat liver cells, ChIP and reporter gene assays [1] |
Why This Matters
This data proves that MHY908 is not simply a combination of two separate drugs but a single molecule with a distinct dual agonism profile, making it essential for research requiring simultaneous PPARα and PPARγ activation.
- [1] Park, M. H., Park, J. Y., Lee, H. J., Kim, D. H., Park, D., Jeong, H. O., Park, C. H., Chun, P., Moon, H. R., & Chung, H. Y. (2013). Potent anti-diabetic effects of MHY908, a newly synthesized PPAR α/γ dual agonist in db/db mice. PLoS One, 8(11), e78815. View Source
